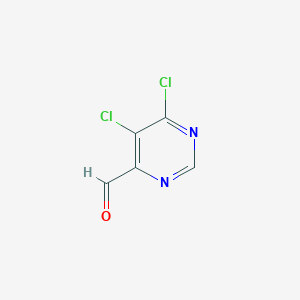
5,6-Dichloropyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloropyrimidine-4-carbaldehyde is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 5 and 6, and an aldehyde group at position 4. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropyrimidine-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly conditions, such as the use of high concentrations of alkoxide ions to facilitate the reaction . The process is designed to be efficient and scalable, ensuring a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloropyrimidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr) Reactions: This compound can undergo SNAr reactions, where nucleophiles replace the chlorine atoms.
Solvolysis: The cleavage of chemical bonds by the addition of a solvent.
Condensation: The combination of two molecules with the loss of a small molecule, typically water.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxide ions, Grignard agents, and various nucleophiles . The reactions are typically carried out under mild and environmentally friendly conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which serve as precursors for the synthesis of more complex heterocyclic compounds .
Applications De Recherche Scientifique
5,6-Dichloropyrimidine-4-carbaldehyde has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5,6-Dichloropyrimidine-4-carbaldehyde involves its reactivity towards nucleophiles, which allows it to participate in various substitution and condensation reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-Dichloropyrimidine-4-carbaldehyde include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which allows for unique reactivity and the formation of distinct products . This makes it a valuable intermediate in the synthesis of a wide range of heterocyclic compounds .
Propriétés
IUPAC Name |
5,6-dichloropyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)8-2-9-5(4)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQQDHSZHFTCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
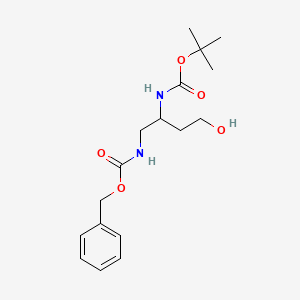
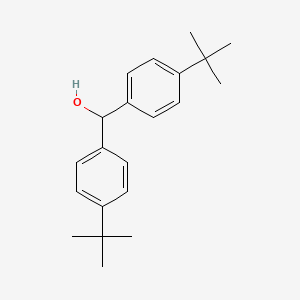
![6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)
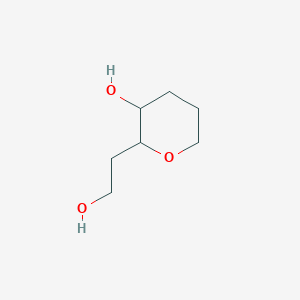
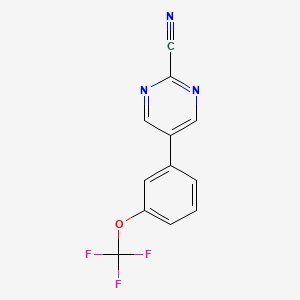
![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)
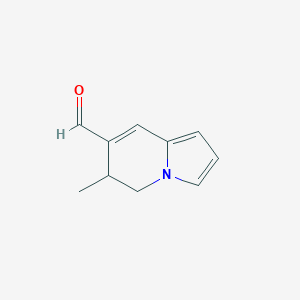
![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
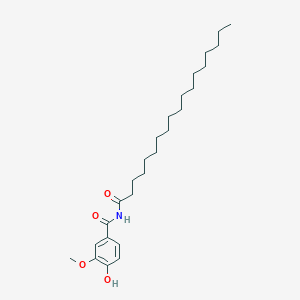
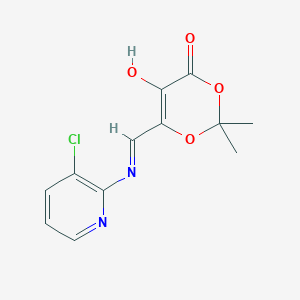
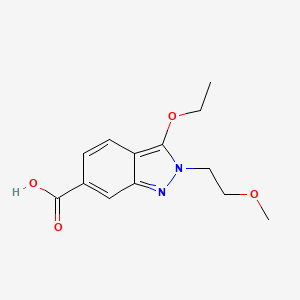
![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
